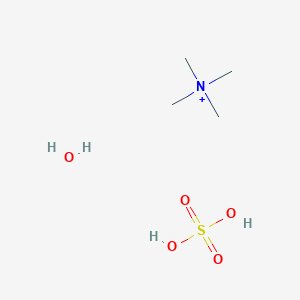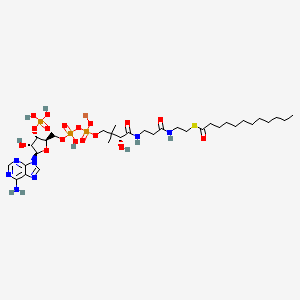
Barium 4-cyclohexylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium 4-cyclohexylbutanoate is an organic metal compound with the chemical formula C20H34BaO4 . It is known for its high thermal stability and solubility in various organic solvents such as benzene and ethanol . This compound is commonly used as a stabilizer, lubricant, and plasticizer in industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium 4-cyclohexylbutanoate can be synthesized through the reaction of cyclohexanebutanoic acid with barium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the barium salt . Another method involves the reaction of cyclohexanebutanoic acid with barium carbonate under reflux conditions .
Industrial Production Methods
In industrial settings, this compound is produced by reacting cyclohexanebutanoic acid with barium hydroxide in large reactors. The reaction mixture is then filtered, and the product is purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
Barium 4-cyclohexylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form barium carbonate and other by-products.
Reduction: It can be reduced to form barium metal and cyclohexanebutanoic acid.
Substitution: The compound can undergo substitution reactions with halogens to form barium halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used.
Major Products Formed
Oxidation: Barium carbonate and cyclohexanone.
Reduction: Barium metal and cyclohexanebutanoic acid.
Substitution: Barium halides and substituted cyclohexylbutanoates.
Scientific Research Applications
Barium 4-cyclohexylbutanoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in drug delivery systems and as a stabilizer in pharmaceutical formulations.
Industry: Utilized as a stabilizer and plasticizer in the production of high-performance polymers and plastics.
Mechanism of Action
The mechanism of action of barium 4-cyclohexylbutanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it can act as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation and degradation .
Comparison with Similar Compounds
Similar Compounds
- Barium acetate
- Barium chloride
- Barium sulfate
- Barium hydroxide
Uniqueness
Barium 4-cyclohexylbutanoate is unique due to its high thermal stability and solubility in organic solvents. Unlike other barium compounds, it is specifically used as a stabilizer and plasticizer in industrial applications, making it highly valuable in the production of high-performance materials .
Properties
Molecular Formula |
C20H34BaO4 |
|---|---|
Molecular Weight |
475.8 g/mol |
IUPAC Name |
barium(2+);4-cyclohexylbutanoate |
InChI |
InChI=1S/2C10H18O2.Ba/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2 |
InChI Key |
NFAVTTVOXXCARJ-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Ba+2] |
physical_description |
White powder; Insoluble in water; [Alfa Aesar MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12058915.png)









